Rel-(1R,5S,9s)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid
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Overview
Description
Rel-(1R,5S,9s)-7-benzyl-3-thia-7-azabicyclo[331]nonane-9-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,5S,9s)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the bicyclic core through intramolecular cyclization.
Functional Group Transformations: Introduction of the benzyl and carboxylic acid groups through various organic reactions such as alkylation and oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,5S,9s)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic reagents depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Rel-(1R,5S,9s)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(1R,5S,9s)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Rel-(1R,5S,9s)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid can be compared with other similar bicyclic compounds:
Rel-(1R,5S,9s)-tert-Butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate: Shares a similar bicyclic core but differs in functional groups.
Rel-(1R,5S,9s)-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid 3,3-dioxide: Contains additional oxygen atoms, altering its chemical properties and reactivity.
These comparisons highlight the uniqueness of Rel-(1R,5S,9s)-7-benzyl-3-thia-7-azabicyclo[33
Properties
Molecular Formula |
C15H19NO2S |
---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
(1R,5S)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid |
InChI |
InChI=1S/C15H19NO2S/c17-15(18)14-12-7-16(8-13(14)10-19-9-12)6-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,17,18)/t12-,13+,14? |
InChI Key |
WYNFAVDXOAQLKY-PBWFPOADSA-N |
Isomeric SMILES |
C1[C@@H]2CSC[C@@H](C2C(=O)O)CN1CC3=CC=CC=C3 |
Canonical SMILES |
C1C2CSCC(C2C(=O)O)CN1CC3=CC=CC=C3 |
Origin of Product |
United States |
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